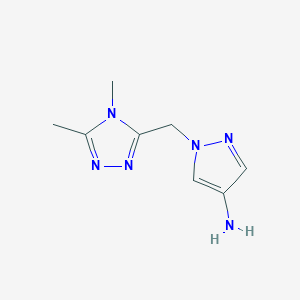

1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine

Beschreibung

1-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core linked to a 4,5-dimethyl-1,2,4-triazole moiety via a methylene bridge. This structure combines the hydrogen-bonding capacity of the pyrazole amine group with the electron-rich triazole ring, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Eigenschaften

Molekularformel |

C8H12N6 |

|---|---|

Molekulargewicht |

192.22 g/mol |

IUPAC-Name |

1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine |

InChI |

InChI=1S/C8H12N6/c1-6-11-12-8(13(6)2)5-14-4-7(9)3-10-14/h3-4H,5,9H2,1-2H3 |

InChI-Schlüssel |

UEKRHFXTJDOUMC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=C(N1C)CN2C=C(C=N2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with a suitable pyrazole derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .

Wissenschaftliche Forschungsanwendungen

1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of 1-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-triazole hybrids.

Table 1: Structural and Physicochemical Comparison

*Molecular weight inferred from analog in .

Key Structural and Functional Insights

Substituent Effects on Lipophilicity: The target compound’s 4,5-dimethyltriazole group likely increases logP compared to the 1-methyltriazole analog (CAS 1485274-92-7), balancing solubility and membrane permeability .

Bioactivity Hypotheses :

- Triazole-pyrrolo hybrids (e.g., CAS 1431966-65-2) demonstrate enhanced solubility via hydrochloride salt formation, a strategy applicable to the target compound for in vivo studies .

- Sulfanyl-linked derivatives (e.g., CAS 956393-22-9) introduce electrophilic sites for covalent binding, a feature absent in the target compound but relevant for irreversible enzyme inhibition .

Synthetic Versatility :

- The methylene bridge in the target compound allows modular substitution, similar to CAS 1485274-92-7, enabling rapid diversification in lead optimization .

Biologische Aktivität

1-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-1H-pyrazol-4-amine is a compound that belongs to the class of triazole derivatives. These compounds are noted for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing key research findings and case studies.

Molecular Formula: C7H11N7

Molecular Weight: 193.21 g/mol

IUPAC Name: this compound

CAS Number: 1511565-15-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Triazole derivatives often act by inhibiting enzymes or disrupting cellular processes in pathogens. The specific mechanism may involve:

- Enzyme Inhibition: Binding to enzymes critical for microbial growth.

- Receptor Modulation: Interference with receptor-ligand interactions that can affect cell signaling pathways.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that derivatives similar to this compound exhibit significant antifungal activity against various fungal strains.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 16 µg/mL |

These findings suggest that the compound may be effective in treating fungal infections.

Antibacterial Activity

The compound has also shown promising antibacterial properties. Studies have reported its efficacy against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These results indicate a potential application in combating bacterial infections.

Anticancer Activity

Recent studies have investigated the anticancer potential of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented:

-

Cell Lines Tested:

- MCF7 (breast cancer)

- HeLa (cervical cancer)

-

Findings:

- IC50 values were reported at approximately 25 µM for MCF7 and 30 µM for HeLa cells.

- The mechanism involves the activation of caspase pathways leading to programmed cell death.

Study on Antifungal Efficacy

In a controlled study published in MDPI, the antifungal efficacy of triazole derivatives was compared against traditional antifungals. The study concluded that compounds similar to this compound exhibited superior activity against resistant fungal strains .

Study on Anticancer Properties

A recent research paper highlighted the anticancer effects of triazole derivatives in vitro. The study demonstrated that these compounds could significantly inhibit cell proliferation in various cancer cell lines while exhibiting minimal cytotoxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.